molecular formula C17H21N3O4S B1246364 Maremycin A

Maremycin A

Cat. No. B1246364
M. Wt: 363.4 g/mol
InChI Key: AQJPUORWMCOONW-RDFWBEMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maremycin A is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Maremycin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Structural Clarification

  • Maremycin A, along with Maremycin D1, has been synthesized through a key step involving cycloaddition of a chiral cyclic nitrone. This process is important for clarifying the stereochemistry of maremycins and is suitable for large-scale synthesis, which is crucial for biological screening (Ueda et al., 2008).

Discovery of New Compounds in Maremycin Series

  • Research has led to the discovery of new diketopiperazines named maremycins C1/C2 and D1/D2, and novel spiro-indoles, maremycins E and F, in the culture broth of Streptomyces sp. These findings expand the maremycin series and contribute to the understanding of their diverse structures (Tang et al., 2001).

Biosynthetic Pathway Insights

  • The maremycin biosynthetic gene cluster has been identified in Streptomyces sp. B9173. This research provides insights into the biosynthesis of maremycins and the role of tryptophan epimerization in demethylmaremycin biosynthesis (Lan et al., 2016).

Enzymatic Activities in Biosynthesis

  • In the maremycins biosynthetic pathway, MarQ, an NRPS protein, has been studied for its adenylation and specific S-Methylation activities. This enzyme plays a critical role in the structural diversity of maremycins (Huang et al., 2018).

Total Synthesis Achievements

  • The total synthesis of maremycins A, B, C1/C2, D1, and D2 has been accomplished, providing a foundation for further research into their potential applications (Liu et al., 2012).

Divergent Biosynthesis in Related Alkaloids

  • The study of divergent biosynthesis of FR900452 and spiro-maremycins provides insights into the structural and biosynthetic relationships between these indole alkaloids and maremycins (Duan et al., 2018).

Enzymatic Formation of 2-Oxindoles

  • MarE, an enzyme in the maremycin pathway, has been studied for its role in forming 2-oxindoles, which are significant in many biologically active natural products. This research contributes to the understanding of enzymatic processes in maremycin biosynthesis (Zhang et al., 2017).

Role of MarH in Biosynthesis

  • MarH, an epimerase in maremycin biosynthesis, has been analyzed for its role in converting precursors, which is crucial for understanding its catalytic mechanism (Liu et al., 2018).

properties

Product Name

Maremycin A

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

(3S,6R)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-(methylsulfanylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C17H21N3O4S/c1-9(13-15(22)18-11(8-25-3)14(21)19-13)17(24)10-6-4-5-7-12(10)20(2)16(17)23/h4-7,9,11,13,24H,8H2,1-3H3,(H,18,22)(H,19,21)/t9-,11+,13+,17+/m1/s1

InChI Key

AQJPUORWMCOONW-RDFWBEMPSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)CSC)[C@@]2(C3=CC=CC=C3N(C2=O)C)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)CSC)C2(C3=CC=CC=C3N(C2=O)C)O

synonyms

maremycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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